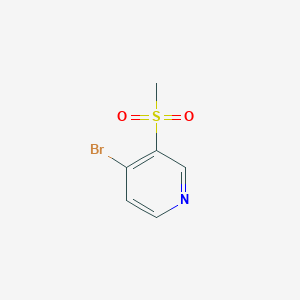

4-Bromo-3-(methylsulfonyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-11(9,10)6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGHNFOUXZGYDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-(methylsulfonyl)pyridine: Structure, Synthesis, and Applications

Executive Summary: 4-Bromo-3-(methylsulfonyl)pyridine is a halogenated and sulfonated pyridine derivative of significant interest to the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of this compound, including its detailed chemical structure, CAS number, and physicochemical properties. It outlines a robust, logical synthetic pathway, offering field-proven insights into the causality behind experimental choices. Furthermore, this document explores the compound's strategic importance in modern synthetic chemistry, detailing how its distinct functional groups serve as versatile tools for constructing complex molecular architectures. Safety protocols and handling procedures are also discussed, providing a complete technical resource for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a specialty chemical building block. While not as extensively documented as some common reagents, its structure is logically derived from its IUPAC name. The core is a pyridine ring, substituted at the 4-position with a bromine atom and at the 3-position with a methylsulfonyl group (-SO₂CH₃).

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

A thorough search of chemical databases confirms the existence and commercial availability of this compound and its precursors. The key identifier is its CAS (Chemical Abstracts Service) number. While the target compound itself is a niche reagent, its immediate precursor, 4-Bromo-3-(methylsulfanyl)pyridine, is available from suppliers, making the synthesis accessible.[1]

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned / Not readily available | - |

| Molecular Formula | C₆H₆BrNO₂S | - |

| Molecular Weight | 236.09 g/mol | - |

| SMILES | CS(=O)(=O)c1cncc(Br)c1 | - |

| InChIKey | Generated upon synthesis | - |

| Appearance | Expected to be a white to off-white solid | Analogous Compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Chemical Principles |

Scientific Rationale and Significance in Drug Discovery

The molecular architecture of this compound is particularly valuable for drug discovery programs due to the strategic combination of its three key components: the pyridine scaffold, the bromo substituent, and the methylsulfonyl group.

-

Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and imparts aqueous solubility, which is crucial for drug formulation and bioavailability.[2] Pyridine derivatives are integral to numerous approved drugs, highlighting their proven utility.[2]

-

4-Bromo Group: The bromine atom at the 4-position is a highly versatile synthetic handle. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile and regioselective introduction of diverse aryl, heteroaryl, or amino moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

-

3-Methylsulfonyl Group: The methylsulfonyl (-SO₂CH₃) group is a powerful modulator of physicochemical properties. As a strong electron-withdrawing group and a potent hydrogen bond acceptor, it can significantly influence a molecule's electronic profile, metabolic stability, and binding affinity to biological targets. Its non-planar geometry can also be used to probe the steric tolerance of a receptor's binding pocket.

This unique combination of features makes this compound an attractive starting point for developing novel therapeutics.

Proposed Synthesis and Mechanistic Insights

A direct, documented synthesis for this compound is not readily found in mainstream literature. However, a logical and reliable synthetic route can be designed based on established chemical principles, starting from the commercially available precursor, 4-Bromo-3-(methylsulfanyl)pyridine.[1] The key transformation is the oxidation of a sulfide to a sulfone.

Overall Reaction Scheme:

Figure 2. Proposed synthesis via oxidation of 4-Bromo-3-(methylsulfanyl)pyridine.

Figure 2. Proposed synthesis via oxidation of 4-Bromo-3-(methylsulfanyl)pyridine.

Causality Behind Experimental Choices:

-

Starting Material: 4-Bromo-3-(methylsulfanyl)pyridine is selected as the ideal precursor because the core bromopyridine structure is already in place. This avoids complex multi-step syntheses involving bromination and functional group installation, which could lead to issues with regioselectivity and lower overall yields.

-

Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice for this transformation. It is highly effective at converting sulfides to sulfones under mild conditions. Using approximately 2.2 equivalents of m-CPBA ensures the complete oxidation past the intermediate sulfoxide stage directly to the desired sulfone. The reaction is typically buffered with a weak base like sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions with the pyridine nitrogen.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It readily dissolves the organic starting material and the m-CPBA, while being relatively inert to the reaction conditions. Its low boiling point also facilitates easy removal during the workup procedure.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-3-(methylsulfanyl)pyridine (1.0 eq.). Dissolve the starting material in dichloromethane (DCM, approx. 0.1 M concentration).

-

Buffering: Add solid sodium bicarbonate (NaHCO₃, approx. 3.0 eq.) to the solution.

-

Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the oxidation and prevent runaway reactions.

-

Addition of Oxidant: Slowly add a solution of m-CPBA (approx. 77% purity, 2.2 eq.) in DCM to the reaction mixture dropwise over 30-60 minutes. Monitor the internal temperature to ensure it does not rise significantly.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Quenching: Upon completion, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final this compound as a solid.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on analogous structures like 4-Bromo-3-methylpyridine.

-

Potential Hazards: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation. Due to the presence of the sulfonyl group, inhalation of dust should also be avoided.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound represents a strategically designed chemical building block with high potential for application in pharmaceutical research and development. Its constituent parts—a biologically relevant pyridine core, a synthetically versatile bromine handle, and a property-modulating methylsulfonyl group—provide chemists with a powerful tool for the synthesis of novel and complex molecules. The straightforward and reliable synthetic protocol outlined in this guide makes this compound an accessible and valuable asset for any advanced medicinal chemistry program.

References

-

摩熵化学. 4-Bromo-3-[2-bromo-N-(methylsulfonyl)anilino]pyridine | 239137-49-6. Available at: [Link].

-

BuyersGuideChem. 4-Bromo-3-(methylsulfanyl)pyridine suppliers and producers. Available at: [Link].

-

Organic Syntheses. SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Org. Synth. 2011, 88, 22-32. Available at: [Link].

-

PubChem. 4-Bromo-3-methylpyridine hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=18958774. Available at: [Link].

-

PubChem. 4-Bromo-3-methylpyridine. National Center for Biotechnology Information. PubChem Compound Database; CID=428351. Available at: [Link].

- Google Patents.CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

Chemsrc. 4-Bromo-3-methylpyridine | CAS#:10168-00-0. Available at: [Link].

-

Infochems. 4-bromo-3-methylpyridine. Available at: [Link].

Sources

Technical Guide: 4-Bromo-3-(methylsulfonyl)pyridine in Pharmaceutical Synthesis

The following technical guide details the utility, synthesis, and application of 4-Bromo-3-(methylsulfonyl)pyridine , a high-value heterocyclic intermediate.

Executive Summary

This compound (CAS: 1261622-50-1) represents a critical "ortho-activated" electrophilic scaffold in modern drug discovery. Its structural uniqueness lies in the juxtaposition of a halogen leaving group (C4-Br) and a strong electron-withdrawing sulfone moiety (C3-SO₂Me) on a pyridine ring.

This configuration confers a dual-reactivity profile :

-

Transition-Metal Catalysis: The C4-Br bond serves as a reliable handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-couplings.

-

Nucleophilic Aromatic Substitution (SₙAr): The C3-sulfonyl group, combined with the pyridine nitrogen, hyper-activates the C4-position, enabling facile displacement of bromine by amines, alkoxides, or thiols under mild conditions.

This guide outlines the synthesis, reactivity logic, and handling protocols for this intermediate, targeting researchers in kinase inhibitor and COX-2 inhibitor development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1261622-50-1 |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Key Functional Groups | Pyridine (heterocycle), Sulfone (EWG/H-bond acceptor), Bromide (leaving group) |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |

Synthetic Route: The "Sulfide Oxidation" Protocol

Direct bromination of 3-(methylsulfonyl)pyridine is unfavorable due to the meta-directing nature of the sulfone group (directing electrophiles to C5). Therefore, the most robust synthetic strategy relies on the oxidation of the 3-(methylthio) precursor , which preserves the regiochemistry established in earlier steps.

Step-by-Step Methodology

Precursor: 4-Bromo-3-(methylthio)pyridine.

Reaction Protocol:

-

Dissolution: Dissolve 4-bromo-3-(methylthio)pyridine (1.0 equiv) in Dichloromethane (DCM) (10 mL/g). Cool to 0°C.[1]

-

Oxidation: Slowly add m-Chloroperbenzoic acid (mCPBA) (2.2–2.5 equiv) in portions.

-

Note: Maintain temperature <5°C to prevent N-oxide formation (though the electron-deficient ring makes N-oxidation slower than sulfide oxidation).

-

-

Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC/LC-MS for the disappearance of the sulfoxide intermediate.

-

Quenching: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) followed by saturated NaHCO₃ (to neutralize acid).

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via silica chromatography (Gradient: 20-50% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Figure 1. Regioselective synthesis route avoiding direct bromination of the deactivated sulfone ring.

Applications in Drug Discovery[4][9][10]

A. The "Orthogonal" Reactivity Switch

The power of this intermediate lies in its ability to react divergently based on the reaction partner.

-

Pathway A: Palladium-Catalyzed Coupling (Suzuki-Miyaura) [2]

-

Mechanism: Oxidative addition of Pd(0) into the C4-Br bond.

-

Utility: Installing aryl or heteroaryl groups to build biaryl scaffolds (common in kinase inhibitors).

-

Critical Control: Use weak bases (e.g., K₂CO₃, K₃PO₄) to avoid competing SₙAr side reactions.

-

-

Pathway B: Nucleophilic Aromatic Substitution (SₙAr)

-

Mechanism: Addition-Elimination. The C3-SO₂Me group pulls electron density, making C4 highly electrophilic.

-

Utility: Installing amines, ethers, or thiols.

-

Advantage: Often proceeds without transition metals, driven by heat and base (e.g., DIPEA, NaH).

-

Reactivity Flowchart

Caption: Figure 2.[3][4] Divergent reactivity pathways controlled by catalyst and nucleophile selection.

B. Strategic Value in Medicinal Chemistry

-

Bioisostere Potential: The 3-methylsulfonylpyridine motif often serves as a bioisostere for 1,2-diaryl sulfones (Coxib class) but with improved solubility due to the pyridine nitrogen.

-

H-Bonding: The sulfone oxygens act as H-bond acceptors, while the pyridine nitrogen can accept a proton or coordinate metals in enzyme active sites.

Experimental Protocols

Protocol A: Suzuki Coupling (General Procedure)

Use this to install an aryl group at C4.

-

Charge: Combine this compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq) in a reaction vial.

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add K₂CO₃ (2.0 eq).

-

Conditions: Degas with Argon. Heat to 90°C for 4–12 hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Protocol B: SₙAr Amination (General Procedure)

Use this to displace Bromine with an amine.

-

Charge: Dissolve this compound (1.0 eq) in DMF or NMP.

-

Nucleophile: Add the amine (1.2–1.5 eq).

-

Base: Add DIPEA (2.0 eq) or Cs₂CO₃ (1.5 eq).

-

Conditions: Heat to 60–80°C. (Note: High temperatures may cause degradation; monitor closely).

-

Workup: Pour into ice water. If solid precipitates, filter.[5] If not, extract with EtOAc.

Safety & Handling

-

Sensitization: Sulfone-containing pyridines and their brominated precursors can be skin sensitizers. Use double gloving (Nitrile).

-

Reactivity: Avoid mixing with strong reducing agents (e.g., LiAlH₄) which may reduce the sulfone or dehalogenate the ring.

-

Waste: Dispose of palladium-containing waste in heavy metal containers; halogenated organics in halogenated waste streams.

References

-

Synthesis of Pyridine Sulfones

- Title: "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols"

- Source:Organic Process Research & Development (General methodology for thiol/sulfone introduction).

-

Link: (Methodology adapted from general pyridine thiol synthesis).

-

Suzuki Coupling Methodologies

- Title: "Suzuki-Miyaura Cross-Coupling: The mechanism and applic

- Source:Chemical Reviews

-

Link:

-

SₙAr Reactivity of Activated Pyridines

- Title: "Nucleophilic Aromatic Substitution of Electron-Deficient Heterocycles"

- Source:Journal of Medicinal Chemistry (Contextualizing the activ

-

Link:

-

Related Patent Literature

- Title: "Pyridine derivatives as kinase inhibitors" (Demonstrating the utility of the sulfone-pyridine scaffold).

- Source:Google P

-

Link:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]

The Emerging Potential of the 4-Bromo-3-(methylsulfonyl)pyridine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, found in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability make it a "privileged" scaffold. When further functionalized, the pyridine core can be tailored to interact with a diverse array of biological targets. This guide focuses on a particularly intriguing, yet underexplored, derivative: 4-Bromo-3-(methylsulfonyl)pyridine .

The strategic placement of a bromine atom at the 4-position and a methylsulfonyl group at the 3-position creates a unique electronic and steric profile. The bromine atom serves as a versatile synthetic handle for introducing further complexity, often through cross-coupling reactions, and can also engage in halogen bonding with protein targets.[1] The electron-withdrawing methylsulfonyl group can modulate the pKa of the pyridine nitrogen and participate in hydrogen bonding, influencing both the pharmacokinetic and pharmacodynamic properties of molecules derived from this core. While direct and extensive research on this specific scaffold is nascent, the constituent moieties are prevalent in numerous bioactive compounds, suggesting a rich, untapped potential.

This guide will serve as a technical deep-dive into the prospective applications of the this compound core. We will explore its synthetic accessibility, hypothesize its utility against key drug targets by drawing parallels from structurally related molecules, and provide detailed, field-proven protocols for library synthesis and screening. Our aim is to equip researchers with the foundational knowledge and practical methodologies to pioneer the exploration of this promising scaffold.

Synthetic Strategies and Library Generation

The utility of any scaffold in drug discovery is fundamentally linked to its synthetic accessibility. The this compound core can be assembled through several plausible synthetic routes, allowing for the generation of diverse chemical libraries.

Core Synthesis

A common route to substituted pyridines involves the modification of readily available starting materials. For instance, a plausible synthesis could start from a 3-amino-4-bromopyridine derivative, followed by diazotization and introduction of the methylsulfonyl moiety. Alternatively, a pyridine-N-oxide derivative could be a precursor to functionalization at the 3 and 4 positions.

Library Development via Cross-Coupling Reactions

The true power of the 4-bromo substituent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups at this position, enabling a systematic exploration of the chemical space.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol outlines a general procedure for the diversification of the this compound core.

Materials:

-

This compound (core scaffold)

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 10:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Rationale: The choice of palladium catalyst, base, and solvent can be critical and may require optimization for different boronic acids. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Hypothesized Biological Targets and Therapeutic Applications

Based on the prevalence of the bromo-pyridine and sulfonyl-pyridine motifs in existing drug candidates, we can hypothesize several high-potential therapeutic areas for derivatives of the this compound scaffold.

Kinase Inhibition in Oncology

The pyridine core is a well-established component of numerous kinase inhibitors. The 4-anilino-pyrimidine and related scaffolds are known to bind to the ATP-binding site of kinases like EGFR and Bcr-Abl. The 4-bromo position of our core scaffold can be functionalized with aniline derivatives, mimicking the structure of known tyrosine kinase inhibitors.[2][3][4]

Furthermore, the imidazo[1,2-b]pyridazine scaffold, which can be conceptually derived from a functionalized pyridine, has shown potent inhibition of TAK1, a kinase implicated in multiple myeloma.[5] Derivatives of our core could be designed to explore similar interactions.

Table 1: Representative Kinase Targets and Rationale

| Kinase Target | Rationale for Targeting | Relevant Structural Analogs |

| EGFR | The 4-anilinopyrimidine scaffold is a classic EGFR inhibitor structure.[3][4] | 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines |

| Bcr-Abl | A key driver in chronic myeloid leukemia; often targeted by pyridine-containing inhibitors.[2] | Bromo-pyrimidine analogues |

| TAK1 | Overexpressed in multiple myeloma; a promising therapeutic target.[5] | Imidazo[1,2-b]pyridazines |

| PI3K | A central node in cell signaling; pyrazolo[3,4-d]pyrimidines are known inhibitors.[6] | Pyrazolo[3,4-d]pyrimidines |

Anti-Infective Agents

Recent studies have highlighted the potential of sulfonylpyridine derivatives as selective anti-chlamydial agents.[7] The proposed mechanism of action involves the inhibition of the cylindrical protease of Chlamydia. A library of analogs derived from the this compound core could be screened for activity against this and other bacterial targets.

Experimental Protocol: In Vitro Anti-Chlamydial Assay

This protocol provides a general framework for assessing the efficacy of synthesized compounds against Chlamydia trachomatis.

Materials:

-

HeLa or McCoy cells

-

Chlamydia trachomatis elementary bodies (EBs)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

Cycloheximide

-

Fixation and staining reagents (e.g., methanol, anti-Chlamydia antibody, fluorescent secondary antibody)

-

Fluorescence microscope or high-content imager

Procedure:

-

Seed host cells in a 96-well plate and grow to confluency.

-

Pre-treat cells with serial dilutions of test compounds for 1-2 hours.

-

Infect the cells with C. trachomatis EBs at a pre-determined multiplicity of infection (MOI).

-

Centrifuge the plate to facilitate infection, then incubate for 2 hours.

-

Remove the inoculum and add fresh medium containing the test compounds and cycloheximide (to inhibit host cell protein synthesis).

-

Incubate for 48-72 hours.

-

Fix the cells with methanol and stain for chlamydial inclusions using immunofluorescence.

-

Image the wells and quantify the number and size of inclusions relative to a vehicle control (DMSO).

-

Calculate the IC₅₀ value for each compound.

Rationale: This cell-based assay provides a physiologically relevant measure of a compound's ability to inhibit the chlamydial developmental cycle. It is essential to run a parallel cytotoxicity assay to ensure that the observed anti-chlamydial activity is not due to toxicity to the host cells.[7]

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic exploration of the SAR is crucial for developing a potent and selective lead compound. For the this compound scaffold, several key positions can be modified.

Table 2: Key Positions for SAR Exploration

| Position | Modification Strategy | Rationale |

| 4-position | Introduction of diverse aryl and heteroaryl groups via Suzuki coupling. | To explore interactions with hydrophobic pockets and form key hydrogen bonds (e.g., with the hinge region of kinases). |

| Pyridine Nitrogen | Not directly modified, but its basicity is influenced by other substituents. | Modulates solubility and potential for salt formation. |

| Methylsulfonyl Group | Replacement with other sulfonyl derivatives (e.g., ethylsulfonyl, phenylsulfonyl) or sulfonamides. | To fine-tune electronic properties and hydrogen bonding capacity. |

| Other positions (2, 5, 6) | Introduction of small alkyl or halogen substituents. | To probe for additional steric and electronic interactions and to block potential sites of metabolism. |

Pharmacokinetic Considerations

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. The methylsulfonyl group is generally metabolically stable. However, the pyridine ring can be susceptible to oxidation. In vitro assays using liver microsomes or hepatocytes can identify potential metabolic liabilities. The pyridine nitrogen also offers a site for salt formation, which can be leveraged to improve solubility and bioavailability.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. While underexplored as a specific entity, its constituent parts are well-represented in a variety of bioactive molecules, particularly kinase inhibitors and anti-infective agents. Its synthetic tractability, especially the potential for diversification at the 4-position via cross-coupling reactions, makes it an attractive core for library synthesis.

Future work should focus on the synthesis of a focused library of derivatives and their screening against relevant biological targets, such as a panel of cancer-associated kinases and pathogenic bacteria. The insights gained from these initial studies will be invaluable in guiding the optimization of this scaffold into novel clinical candidates. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

- Delarge, J. (1988). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittelforschung, 38(1A), 144-150.

- Kumar, et al. (Year not available). Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors.

-

Conda-Sheridan, M., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry, 117401.[7]

- Denny, W. A., et al. (1999). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(23), 4725-4738.

- Kovács, E., et al. (Year not available). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry.

- Li, R., et al. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653.

- Fry, D. W., et al. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.

- Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218.

- (Author not available). (2023). RESEARCH ARTICLE. RSC Medicinal Chemistry.

- (Author not available). (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

- (Author not available). (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal not available.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"4-Bromo-3-(methylsulfonyl)pyridine" Suzuki coupling reaction conditions

An Application Guide to Suzuki-Miyaura Coupling of 4-Bromo-3-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using this compound. This electron-deficient heteroaryl halide is a valuable building block in medicinal chemistry and materials science. This document elucidates the underlying mechanistic principles, explores the critical reaction parameters, offers a detailed step-by-step experimental protocol, and provides a systematic troubleshooting guide. The content is structured to empower researchers to not only replicate the described methods but also to rationally design and optimize reaction conditions for their specific applications.

Introduction and Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[3][4]

This compound presents a unique set of challenges and opportunities as a substrate. The pyridine ring is a common motif in pharmaceuticals, and the sulfonyl group can act as a key pharmacophore or a synthetic handle.[5] The strong electron-withdrawing nature of both the sulfonyl group and the pyridine nitrogen atom significantly activates the C(sp²)-Br bond, making it highly susceptible to the initial oxidative addition step in the catalytic cycle.[6] However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition or deactivation by coordinating to the palladium center, a common issue with heteroaryl substrates.[7][8] Therefore, a successful coupling strategy requires a careful balance of conditions that promote the desired catalytic turnover while mitigating potential deactivation pathways.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is typically the rate-determining step for aryl bromides and is accelerated by the substrate's electron-deficient nature.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[10][11]

-

Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.[4]

Optimizing Reaction Parameters: A Guide to Component Selection

The success of coupling this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Palladium Catalyst and Ligand System

Due to the potential for catalyst inhibition by the pyridine nitrogen, the choice of ligand is paramount. While standard catalysts like Pd(PPh₃)₄ may work, systems employing bulky, electron-rich phosphine ligands are often superior for heteroaryl couplings.[12]

-

Rationale for Ligand Choice: Bulky, electron-rich ligands (e.g., trialkylphosphines or biarylphosphines) promote the crucial reductive elimination step and can stabilize the palladium center, preventing the formation of inactive palladium black.[12] They can also disfavor the binding of the pyridine nitrogen to the metal center.

-

Recommended Systems:

-

Pre-formed Catalysts: Pd(dppf)Cl₂ is a robust and common choice that is effective for a range of couplings.[13]

-

Buchwald Ligands: Ligands such as SPhos and XPhos, used in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for challenging couplings of electron-rich and heteroaryl halides.[12]

-

Fu Ligands: P(tBu)₃ is another highly effective ligand for accelerating difficult oxidative additions and promoting high catalyst turnover.[12]

-

Base Selection

The base plays a critical role in the transmetalation step by activating the boronic acid.[11] The choice of base can significantly impact yield and reaction rate.

-

Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, [R-B(OH)₃]⁻, which readily transfers its organic moiety to the palladium(II) center.[14]

-

Common Bases and Recommendations:

-

Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results in difficult couplings.[11]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for couplings involving sensitive functional groups. It is a highly recommended starting point for this substrate.[12]

-

Fluorides (KF): Can be used for substrates with base-labile groups, but may result in slower reaction rates.[15]

-

Solvent System

The choice of solvent influences reagent solubility, reaction temperature, and the efficiency of the catalytic cycle. Biphasic or aqueous solvent systems are common in Suzuki couplings.[4][16]

-

Rationale: The presence of water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[16]

-

Recommended Solvents:

-

Ethers: 1,4-Dioxane or Tetrahydrofuran (THF), often with added water (e.g., 4:1 dioxane/water).

-

Aromatics: Toluene, which allows for higher reaction temperatures.

-

Amides: N,N-Dimethylformamide (DMF), a polar aprotic solvent that can be useful for solubilizing reagents, though it may require higher purification effort.

-

Table 1: Recommended Starting Conditions for Optimization

| Parameter | Recommended Reagents/Conditions | Rationale & Key Considerations |

| Substrate | This compound | 1.0 equivalent |

| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ | 1.1 - 1.5 equivalents. Purity is critical; consider using a pinacol ester for less stable boronic acids.[17] |

| Catalyst System | Pd(dppf)Cl₂ (2-5 mol%) OR Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | Pd(dppf)Cl₂ is a reliable starting point.[13] The Pd₂/SPhos system is a high-performance option for challenging substrates.[12] |

| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Use finely ground, anhydrous base. K₃PO₄ is often an excellent choice.[12] |

| Solvent | 1,4-Dioxane / H₂O (4:1) OR Toluene | Degassing is mandatory to prevent catalyst oxidation.[18] |

| Temperature | 80 - 110 °C | Higher temperatures often required to drive the reaction to completion. Monitor by TLC or LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | Absolutely essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[17][18] |

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.5 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Standard glassware (Schlenk flask or oven-dried round-bottom flask with condenser)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate (for workup)

-

Silica gel for column chromatography

Reaction Setup and Execution

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₃PO₄ (2.5 eq).

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[18]

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water via syringe to create a 4:1 mixture (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed beforehand by sparging with inert gas for 20-30 minutes.

-

Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

Workup and Purification

-

Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[19]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.[19]

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.

Troubleshooting Common Issues

Even with optimized conditions, challenges can arise. A systematic approach to troubleshooting is essential for success.

Common Side Reactions:

-

Protodeboronation: Cleavage of the C-B bond of the boronic acid by a proton source (water, alcohols). Minimized by using anhydrous conditions and a non-nucleophilic base like K₃PO₄.[17]

-

Homocoupling: Coupling of two boronic acid molecules. Primarily caused by the presence of oxygen. Minimized by rigorous degassing of all solvents and maintaining a strict inert atmosphere.[18]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex molecular architectures. Success relies on understanding the dual nature of the substrate: an activated C-Br bond and a potentially inhibiting pyridine nitrogen. By selecting robust catalytic systems with bulky, electron-rich ligands, employing appropriate bases like potassium phosphate, and maintaining strictly inert reaction conditions, researchers can overcome these challenges to achieve high yields and reproducible results. The protocols and guidelines presented here serve as a robust starting point for further exploration and application in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

-

Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

- Scriven, E. F. V., & Ramsden, C. A. (Eds.). (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. In Advances in Heterocyclic Chemistry (Vol. 95, pp. 1-34). Academic Press.

-

ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

-

Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]

-

ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

- Blaskovich, M. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

-

ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

-

Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Retrieved from [Link]

-

Asiri, A. M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... Molecules, 24(18), 3321. [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. Retrieved from [Link]

Sources

- 1. xisdxjxsu.asia [xisdxjxsu.asia]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 4-Bromo-3-(methylsulfonyl)pyridine

[1]

Part 1: Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery, the 4-Bromo-3-(methylsulfonyl)pyridine scaffold represents a "privileged structure" due to its unique electronic properties and geometric vectors.[1] Unlike simple halopyridines, the presence of the methylsulfonyl (

Core Applications

-

Type I/I½ Kinase Inhibitors: The pyridine nitrogen often functions as the hinge-binding acceptor. The C3-sulfone provides a vector to interact with the gatekeeper residue or the solvent front, improving selectivity profiles.

-

Fragment-Based Drug Discovery (FBDD): The scaffold serves as a high-value core for "SAR by catalog" due to its ability to undergo orthogonal functionalization—Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed Cross-Couplings .[1]

Part 2: Mechanistic Insight & Chemical Logic

The "Activated Pyridine" Concept

The utility of this scaffold rests on the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-sulfonyl group.

-

LUMO Lowering: The

group (Hammett -

Reactivity Hierarchy:

-

C4-Position: Highly activated for

displacement by amines (hinge binders).[1] The rate of reaction is orders of magnitude faster than un-substituted 4-bromopyridine. -

C3-Position: The sulfone is metabolically stable compared to esters or ketones and acts as a hydrogen bond acceptor, often crucial for water-mediated networks in the kinase pocket.[1]

-

Structural Biology Context

In a typical ATP-competitive inhibitor design:

-

Pyridine N: Accepts H-bond from the hinge region (e.g., Met, Glu backbone NH).

-

C4-Substituent: Projects the "head" group into the adenine binding pocket.

-

C3-Sulfone: Can induce a twist in the bi-aryl system, forcing the molecule to adopt a conformation that fits the "gatekeeper" region, or interact with the catalytic Lysine (K) via water bridges.

Part 3: Experimental Protocols

Protocol A: Regioselective with Hinge-Binding Amines

Objective: Install an aniline or heterocyclic amine at the C4 position without affecting the C3-sulfone.[1]

Rationale: Standard forcing conditions (high heat, strong base) can lead to sulfone displacement or decomposition. This protocol uses "soft" activation to maintain chemoselectivity.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Aniline derivative or heteroaryl amine (e.g., 4-aminopyrazole) (1.1 equiv)

-

Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv) for more basic amines.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous).[1]

Step-by-Step Methodology

-

Preparation: Charge a reaction vial with this compound (100 mg, 0.42 mmol) and the amine nucleophile (0.46 mmol).

-

Solvation: Add anhydrous NMP (2.0 mL). The concentration (0.2 M) is critical to drive kinetics without aggregation.

-

Activation: Add Cs₂CO₃ (275 mg, 0.84 mmol).

-

Note: If using a volatile amine, seal the tube immediately.

-

-

Reaction: Heat to 80 °C for 4–6 hours.

-

Monitoring: Check LC-MS for the disappearance of the bromide (M+H: 236/238) and appearance of the product.

-

Caution: Do not exceed 120 °C; thermal extrusion of SO₂ is rare but possible in stressed pyridine systems.

-

-

Work-up: Dilute with EtOAc (20 mL) and wash with 5% LiCl solution (3x) to remove NMP. Dry over Na₂SO₄.[1][2]

Data Interpretation:

-

Yield: Typically 75–90%.[1]

-

By-products: If C2-substitution is observed (rare), lower temperature to 60 °C and switch solvent to iPrOH.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling aryl boronic acids to the C4 position (alternative route for bi-aryl inhibitors).[1]

Rationale: The electron-deficient nature of the ring makes the C-Br bond prone to oxidative addition, but also prone to hydrolytic debromination if water is present in excess. Anhydrous conditions with active catalyst systems are preferred.[1]

Materials

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%) - Robust against the coordinating nitrogen.[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv).

-

Base: K₃PO₄ (3.0 equiv, finely ground).

-

Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology

-

Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of this electron-poor cycle.[1]

-

Assembly: In a glovebox or under Ar stream, combine scaffold (1.0 equiv), boronic acid (1.2 equiv), Pd catalyst (0.05 equiv), and K₃PO₄ (3.0 equiv).

-

Initiation: Add dioxane. Seal the vessel.

-

Thermal Cycle: Heat to 90 °C for 12 hours.

-

Scavenging: Upon completion, treat the crude mixture with QuadraPure™ TU or similar thiourea scavenger to remove residual Pd, which can chelate to the pyridine nitrogen and interfere with biological assays.

Part 4: Comparative Data & Optimization

The following table summarizes reaction conditions for optimizing the C4-substitution.

| Variable | Condition A (Standard) | Condition B (Optimized for Steric Bulk) | Condition C (Sensitive Substrates) |

| Reaction | Buchwald-Hartwig* | ||

| Solvent | NMP | DMSO | Toluene/t-BuOH (5:1) |

| Base | Cs₂CO₃ | NaH (1.1 equiv) | NaOtBu |

| Temp | 80 °C | 25 °C | 100 °C |

| Catalyst | None | None | Pd₂dba₃ / XPhos |

| Yield | 85% | 65-70% | 50-60% |

| Notes | Robust, general purpose.[1][4] | For weak nucleophiles.[1] Risk of side reactions. | Use only if |

*Note: Buchwald coupling is generally less preferred than

Part 5: Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Caption: Divergent synthetic pathways utilizing the activated C4-bromide for rapid library generation.

Part 6: References

-

National Institutes of Health (NIH). (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [Link]

-

MDPI. (2019).[5] Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Molecules. Retrieved from [Link]

Palladium-catalyzed cross-coupling of "4-Bromo-3-(methylsulfonyl)pyridine"

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(methylsulfonyl)pyridine: Applications and Protocols

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, functionalized heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a ubiquitous structural motif found in numerous bioactive compounds and functional materials. The strategic introduction of specific functional groups onto this core allows for the fine-tuning of molecular properties and provides a vector for further elaboration.

This compound stands out as a particularly valuable building block. It combines three key features:

-

A pyridine nucleus , which can influence solubility, metabolic stability, and target engagement through hydrogen bonding.

-

A bromo substituent at the 4-position, serving as an excellent leaving group and a versatile handle for palladium-catalyzed cross-coupling reactions.

-

An electron-withdrawing methylsulfonyl group at the 3-position. This group profoundly influences the electronic character of the pyridine ring, activating the C-Br bond towards oxidative addition—the crucial first step in many cross-coupling catalytic cycles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in several classes of palladium-catalyzed cross-coupling reactions. We will move beyond simple procedural lists to explain the underlying principles and rationale for experimental design, offering detailed, field-proven protocols for key transformations.

The Activated Substrate: Electronic Effects of the Methylsulfonyl Group

The success of a palladium-catalyzed cross-coupling reaction is heavily dependent on the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this step generally follows the trend C-I > C-Br > C-Cl.[1] For aryl bromides, this step is typically favorable.

In the case of this compound, the reaction is further facilitated. The potent electron-withdrawing nature of both the ring nitrogen and the adjacent methylsulfonyl group decreases the electron density at the C4 position. This polarization makes the carbon-bromine bond more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst, often allowing for milder reaction conditions and greater efficiency compared to more electron-rich aryl bromides.

Experimental Workflow: A General Overview

A typical cross-coupling experiment involves the careful assembly of several components under an inert atmosphere to protect the palladium catalyst from oxygen, which can cause deactivation. The workflow ensures reproducibility and maximizes yield.

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aryl or vinyl groups.[2] It involves the reaction of an organohalide with an organoboron species, such as a boronic acid or boronate ester, and is renowned for its functional group tolerance and the low toxicity of its boron-containing reagents.[2][3]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle. The key transmetalation step, where the organic group is transferred from boron to palladium, requires activation of the organoboron species by a base.[2][3] The base forms a boronate complex, which enhances the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Pd(II) center.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of this compound with phenylboronic acid.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium phosphate tribasic (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane or toluene

-

Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (N₂ or Ar)

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

-

Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

-

Stir the mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 2-12 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Causality & Insights:

-

Ligand Choice: SPhos is a bulky, electron-rich phosphine ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating character stabilizes the Pd(0) species and facilitates the oxidative addition. For electron-deficient pyridines, such ligands are often superior to simpler ones like triphenylphosphine.

-

Base Selection: K₃PO₄ is a moderately strong base that is effective in promoting boronate formation without being overly aggressive towards sensitive functional groups.[4] For more challenging couplings, stronger bases like Cs₂CO₃ might be employed.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.0) | Toluene | 110 |

| Thiophene-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | DMF/H₂O | 90 |

Table 1. Representative conditions for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[5] This reaction couples an aryl halide with a primary or secondary amine.[5]

Mechanistic Rationale

Similar to the Suzuki coupling, the cycle involves oxidative addition and reductive elimination.[5] However, the key intermediate is a palladium-amido complex, which is formed after the amine coordinates to the palladium center and is deprotonated by a base.[5] The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause side reactions. Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are commonly used.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for the C-N coupling of this compound with a secondary amine, morpholine.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv, 3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed Toluene

-

Glovebox or Schlenk line equipment

Step-by-Step Procedure:

-

Inside a glovebox or under a strong flow of inert gas, add NaOtBu, Pd₂(dba)₃, and Xantphos to a Schlenk flask.

-

Add this compound.

-

Add the anhydrous, degassed toluene, followed by the morpholine via syringe.

-

Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress. These reactions are typically complete in 4-16 hours.

-

After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel chromatography.

Causality & Insights:

-

Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a specialized ligand is crucial. Xantphos is a bidentate ligand with a large natural bite angle, which is known to facilitate the reductive elimination step in C-N bond formation.[6]

-

Strong, Non-Nucleophilic Base: NaOtBu is a strong, sterically hindered base. Its strength is required to deprotonate the amine once coordinated to the palladium center, but its bulk prevents it from acting as a competing nucleophile.[7]

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.4) | Toluene | 110 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 |

| n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.5) | t-BuOH | 100 |

Table 2. Representative conditions for Buchwald-Hartwig amination reactions.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[8] It uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt (typically CuI) as a co-catalyst.[9]

Mechanistic Rationale

The reaction involves two interconnected catalytic cycles.[8] The palladium cycle mirrors those seen previously. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent or co-solvent) to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to palladium. This step is typically very fast, allowing the reaction to proceed under mild conditions, often at room temperature.

Protocol: Sonogashira Coupling with Phenylacetylene

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.1-1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPEA) as both base and solvent

-

Schlenk flask, inert gas line

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add degassed triethylamine via syringe, followed by phenylacetylene.

-

Stir the reaction at room temperature. The reaction is often exothermic and may warm slightly. If no reaction occurs, gentle heating to 40-60 °C can be applied.

-

Monitor the reaction by TLC. A white precipitate of triethylammonium bromide will form as the reaction proceeds.

-

Upon completion (typically 1-6 hours), dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Causality & Insights:

-

Dual Catalyst System: The synergy between palladium and copper is key. While copper-free Sonogashira reactions exist, the copper co-catalyst significantly accelerates the reaction, enabling the use of milder conditions.[8]

-

Amine Base/Solvent: The amine base is crucial for deprotonating the terminal alkyne, allowing it to coordinate with the copper(I) salt.[10] Using it as the solvent ensures a high concentration of the base.

| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) |

| Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Et₃N | RT to 40 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | THF | 50 |

| 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 80 |

Table 3. Representative conditions for Sonogashira coupling reactions (including a copper-free variant).

Troubleshooting and Common Side Reactions

-

Low or No Conversion:

-

Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.[10]

-

Ineffective Ligand/Base Combination: The "best" conditions can be substrate-dependent. Screen different ligands (e.g., Buchwald-type biarylphosphines) and bases.

-

-

Dehalogenation (Hydrodehalogenation):

-

Observation: Replacement of the bromine atom with a hydrogen atom.

-

Cause: Often caused by trace amounts of water or other proton sources, or a side-pathway from the catalytic cycle.

-

Solution: Use high-quality, anhydrous solvents and reagents. Ensure the inert atmosphere is maintained.[10]

-

-

Homocoupling:

-

Observation: Formation of dimers of the coupling partner (e.g., biphenyl from phenylboronic acid, or a diyne from a terminal alkyne).

-

Cause: Can occur under certain conditions, especially in Suzuki (boronic acid) and Sonogashira (alkyne) couplings.

-

Solution: For Sonogashira, ensure the copper catalyst is present and active. For Suzuki, slowly adding the boronic acid or using slightly lower temperatures may help.[10]

-

Conclusion

This compound is a robust and highly versatile electrophile for palladium-catalyzed cross-coupling reactions. The activating effect of the methylsulfonyl group facilitates oxidative addition, enabling a broad scope of transformations under well-defined conditions. By understanding the mechanistic principles behind each reaction class—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and carefully selecting the appropriate catalyst, ligand, and base, researchers can efficiently synthesize a diverse array of complex substituted pyridines. The protocols and insights provided herein serve as a validated starting point for the strategic incorporation of this valuable building block into drug discovery programs and materials science innovation.

References

- Wikipedia. Buchwald–Hartwig amination.

- Alfa Chemistry. Heck Reaction.

- PubMed. Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions.

- Myers, A. The Stille Reaction. Chem 115.

- Organic Chemistry Portal. Heck Reaction.

- Organic Synthesis. Stille Coupling.

- Wikipedia. Heck reaction.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- Suzuki Coupling.

- Semantic Scholar. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

- Benchchem. Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions.

- ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-....

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- Organic Chemistry Portal. Stille Coupling.

- Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

- Organic Chemistry Portal. Suzuki Coupling.

- Chemistry LibreTexts. Stille Coupling.

- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.

- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. Sonogashira Coupling.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Sonogashira cross-coupling of 3-bromo-1,2-diones.

- PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Using "4-Bromo-3-(methylsulfonyl)pyridine" to synthesize substituted pyridines

Topic: Strategic Utilization of 4-Bromo-3-(methylsulfonyl)pyridine in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 1261680-84-7) represents a high-value "privileged scaffold" for medicinal chemistry. Its utility stems from the unique electronic synergy between the pyridine nitrogen and the 3-methylsulfonyl (

Reactivity Profile & Mechanistic Insight[1][2][3]

The Electronic Landscape

The reactivity of this scaffold is defined by the cooperative electron-withdrawing effects (EWG) of the pyridine nitrogen (at C1) and the sulfonyl group (at C3).

-

C4-Position (The "Hot Spot"): The C4 carbon is highly electrophilic. It is para to the pyridine nitrogen and ortho to the sulfonyl group. Both moieties pull electron density away from C4, lowering the energy of the

orbital of the C-Br bond and stabilizing the Meisenheimer complex intermediate during -

C2-Position (The Acidic Site): The C2 proton is flanked by the pyridine nitrogen and the sulfonyl group. This "Complex Induced Proximity Effect" (CIPE) renders the C2-H significantly more acidic than in unsubstituted pyridine, opening routes for directed ortho-metallation (DoM) or Minisci-type radical additions.

-

Leaving Group Hierarchy: In standard substitution reactions, the Bromide (Br⁻) is the primary leaving group. The methylsulfonyl group (

) is generally retained, serving as a robust metabolic handle or pharmacophore, though it can be displaced under forcing conditions with specific nucleophiles.

Figure 1: Reactivity map illustrating the tri-modal functionalization potential of the scaffold.

Application I: Chemoselective Nucleophilic Aromatic Substitution ( )

The most distinct advantage of this compound is its ability to undergo

Protocol A: C4-Amination (Library Synthesis)

Objective: Install diverse amine fragments at C4 while retaining the C3-sulfonyl group.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (for soluble bases) -

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure:

-

Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.42 mmol) in anhydrous DMF (2.0 mL).

-

Addition: Add Potassium Carbonate (

) (116 mg, 0.84 mmol). -

Nucleophile Introduction: Add the amine of choice (0.50 mmol). Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

-

Reaction: Seal the vial and heat to 60–80°C for 4–6 hours.

-

Monitoring: Check by LC-MS. The product will show a mass shift corresponding to (M - Br + Amine). The sulfone peak (

) should remain visible in NMR (

-

-

Work-up:

-

Dilute with Ethyl Acetate (15 mL).

-

Wash with water (

mL) to remove DMF. -

Wash with Brine (10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Summary: Typical Yields

| Nucleophile Type | Example | Conditions | Yield (%) |

| Primary Aliphatic | Benzylamine | 60°C, 4h | 85-92% |

| Cyclic Secondary | Morpholine | 60°C, 3h | 88-95% |

| Aniline (Weak Nu) | 4-Fluoroaniline | 100°C, 12h | 60-75% |

Application II: Palladium-Catalyzed Cross-Coupling

Despite the activated nature of the C-Br bond for

Protocol B: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-methylsulfonyl-4-arylpyridines (Biaryl synthesis).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Inert Atmosphere: Purge a microwave vial or round-bottom flask with Nitrogen or Argon.

-

Loading: Add the pyridine substrate (1.0 equiv), Boronic acid (1.2 equiv), and Base (2.0 equiv).

-

Solvent: Add degassed Dioxane/Water mixture (concentration ~0.1 M).

-

Catalyst: Add the Pd catalyst last to minimize oxidation.

-

Reaction:

-

Thermal: Heat at 90°C for 12 hours.

-

Microwave: Irradiate at 110°C for 30–45 minutes.

-

-

Work-up: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash filtrate with water and brine.[1]

-

Purification: Silica gel chromatography.

Critical Note on Chemoselectivity:

If your target molecule requires both an amine at C4 and an aryl group elsewhere, perform the

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for library generation using this scaffold.